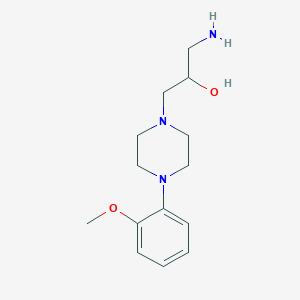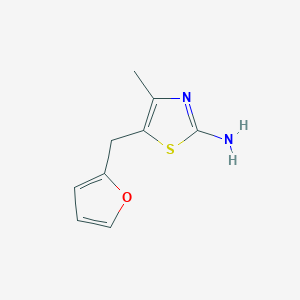![molecular formula C17H15Cl2NO4 B12120340 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque est un composé organique synthétique de formule moléculaire C17H15Cl2NO3. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie. Ce composé est caractérisé par la présence d'un groupe dichlorophénoxy, d'un groupe butanamido et d'une partie acide benzoïque, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque implique généralement les étapes suivantes :
Formation d'acide 2,4-dichlorophénoxybutanoïque : Cette étape implique la réaction du 2,4-dichlorophénol avec l'acide butyrique en milieu acide pour former l'acide 2,4-dichlorophénoxybutanoïque.
Réaction d'amidation : L'acide 2,4-dichlorophénoxybutanoïque est ensuite mis à réagir avec l'acide 3-aminobenzoïque en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour former le produit souhaité, l'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le groupe dichlorophénoxy peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel d'herbicide en raison de sa similitude structurale avec des composés herbicides connus.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs impliqués dans les processus cellulaires.
Voies impliquées : Il peut moduler les voies de signalisation liées à l'inflammation, à la prolifération cellulaire et à l'apoptose.
Applications De Recherche Scientifique
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a herbicide due to its structural similarity to known herbicidal compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un herbicide largement utilisé avec un groupe dichlorophénoxy similaire.
Acide 4-(2,4-dichlorophénoxy)butanoïque : Un composé apparenté présentant des propriétés herbicides similaires.
Unicité
L'acide 3-[4-(2,4-dichlorophénoxy)butanamido]benzoïque est unique en raison de la présence à la fois des parties butanamido et acide benzoïque, qui confèrent des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C17H15Cl2NO4 |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
3-[4-(2,4-dichlorophenoxy)butanoylamino]benzoic acid |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-6-7-15(14(19)10-12)24-8-2-5-16(21)20-13-4-1-3-11(9-13)17(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21)(H,22,23) |
Clé InChI |
MAZDBJWXCLKNMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)
![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)


![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)



![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)



![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
